N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine
Description
N-{[4-(Trifluoromethyl)cyclohexyl]methyl}cyclopropanamine is a synthetic amine derivative featuring a cyclohexyl ring substituted with a trifluoromethyl group at the 4-position, linked via a methylene bridge to a cyclopropanamine moiety.
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)cyclohexyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10/h8-10,15H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTABBOBZFEKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation via SN2 Displacement
A brominated cyclohexylmethyl intermediate reacts with cyclopropanamine under basic conditions:
Reaction Scheme
Optimized Conditions
Reductive Amination
A cyclohexylmethyl ketone intermediate undergoes reductive amination with cyclopropanamine:
Procedure
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Substrates : 4-(Trifluoromethyl)cyclohexanemethyl ketone, cyclopropanamine
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Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
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Solvent : Methanol or THF
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Catalyst : Acetic acid (AcOH)
Stereochemical Considerations
The spatial arrangement of the trifluoromethyl group (axial vs. equatorial) on the cyclohexane ring significantly impacts biological activity. Chair-conformation analysis reveals that bulky -CF₃ groups preferentially occupy equatorial positions to minimize 1,3-diaxial strain. Synthetic routes often employ directing groups or low-temperature equilibration to favor the desired isomer.
Purification and Analytical Validation
Crude products are purified via recrystallization or chromatography:
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Recrystallization Solvents : Isopropyl alcohol (IPA) or ethyl acetate/hexane mixtures
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Chromatography : Silica gel with ethyl acetate/hexane gradients
Analytical Data
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereocontrol | Complexity |
|---|---|---|---|
| Alkylation (SN2) | 70–80% | Moderate | Low |
| Reductive Amination | 65–75% | High | Medium |
| Simmons-Smith Cyclopropanation | 60–85% | Low | High |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions
N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The cyclopropanamine moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-{[4-(Trifluoromethyl)cyclohexyl]methyl}cyclopropanamine and its analogs:
Key Insights:
Structural Flexibility vs. In contrast, compounds with tetrahydro-2H-pyran or piperidine rings (e.g., Example 14 ) introduce additional hydrogen-bonding sites and steric hindrance, which may alter pharmacokinetic profiles.
Substituent Effects: The trifluoromethyl group on the cyclohexyl ring enhances metabolic stability and membrane permeability compared to difluoromethoxy or chlorinated analogs .
Synthetic Complexity :
- The target compound’s synthesis likely involves reductive amination or alkylation steps, as seen in analogous preparations (e.g., hydrogenation of dihydropyridines in Example 14 ).
- In contrast, N-{[4-(difluoromethoxy)phenyl]methyl}cyclopropanamine requires electrophilic substitution for difluoromethoxy installation, adding synthetic steps.
This contrasts with chlorinated analogs, where halogen interactions may dominate .
Biological Activity
N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanamine core with a trifluoromethyl group attached to a cyclohexyl moiety. This unique structure may influence its interaction with biological targets, enhancing its pharmacological properties.
Research indicates that this compound may exert its biological effects through modulation of specific protein targets. Notably, it has been associated with the inhibition of potassium channels, particularly Kv1.3 channels, which play a crucial role in T-cell activation and proliferation. Inhibiting these channels can modulate immune responses, making this compound a candidate for treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .
Antimicrobial Activity
In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may possess similar antimicrobial capabilities .
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| Compound 10 | S. aureus | 25.9 |
| Compound 10 | MRSA | 12.9 |
Anti-inflammatory Potential
The compound's anti-inflammatory properties have been explored through its effects on NF-κB activation. Several derivatives showed the ability to attenuate lipopolysaccharide-induced NF-κB activation, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Inhibition of Kv1.3 Channels : A study highlighted the role of Kv1.3 in T-cell function, where blockade of this channel by cyclopropanamine derivatives resulted in reduced calcium signaling and cytokine production in activated T-cells. This suggests that this compound could be effective in modulating immune responses in autoimmune conditions .
- Antimicrobial Efficacy : Another study evaluated various cyclopropanamine derivatives against bacterial strains, revealing that certain modifications enhanced their potency against resistant strains like MRSA. The findings suggest that structural variations significantly impact biological activity and efficacy .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate favorable absorption and bioavailability characteristics, although further research is needed to fully elucidate its metabolic pathways and stability.
Q & A
Basic: What are the standard synthetic routes for N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine, and how is purity validated?
The synthesis typically involves reductive amination between 4-(trifluoromethyl)cyclohexanecarbaldehyde and cyclopropanamine derivatives. Key intermediates, such as [4-(trifluoromethyl)cyclohexyl]methanamine (purity: 95%, CAS 361393-85-3), are synthesized using catalysts like sodium cyanoborohydride in methanol under inert conditions . Purity validation employs:
- HPLC (reverse-phase C18 columns, acetonitrile/water gradient) to assess chemical homogeneity.
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the cyclopropane ring (δ 0.5–1.5 ppm) and trifluoromethyl group (δ 110–120 ppm in ¹⁹F NMR).
- Mass spectrometry (ESI-TOF) for molecular ion verification (expected [M+H]⁺ ~277.3 g/mol).
Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?
The trifluoromethyl (-CF₃) group enhances lipophilicity (logP increased by ~1.5 units compared to non-fluorinated analogs) and stabilizes the cyclohexyl ring via electron-withdrawing effects, as observed in similar trifluoromethylated cyclohexylamines . This group also reduces metabolic degradation by cytochrome P450 enzymes, as shown in comparative studies with phenyl-substituted analogs . Computational models (e.g., COSMO-RS) predict improved membrane permeability, making the compound suitable for CNS-targeted studies .
Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for cyclopropanamine derivatives?
SAR studies combine:
- In vitro binding assays : Radioligand displacement assays (e.g., against monoamine transporters) quantify affinity (Ki values). For example, cyclopropanamine analogs show 10–100 nM affinity for σ-1 receptors, while cyclohexanamine derivatives exhibit weaker binding (~500 nM) .
- Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite correlate cyclopropane ring strain with enhanced receptor fit (e.g., ΔGbind = −9.2 kcal/mol vs. −7.8 kcal/mol for cyclobutanamine) .
- Steric parameterization : Taft steric constants (Es) quantify substituent effects; bulky groups on the cyclohexyl ring reduce potency by ~30% due to hindered binding pocket access .
Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from pharmacokinetic variability (e.g., poor oral bioavailability due to first-pass metabolism). Resolution strategies include:
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylated cyclohexyl intermediates) that may lack activity .
- Prodrug design : Esterification of the cyclopropanamine nitrogen improves solubility and bioavailability, as demonstrated in thiophene-based analogs .
- Species-specific assays : Comparative studies in humanized CYP3A4 transgenic mice reconcile interspecies metabolic differences .
Advanced: What computational tools predict the compound’s interaction with monoamine oxidase B (MAO-B)?
Ligand-based virtual screening (LBVS) workflows are employed:
- Pharmacophore modeling : MOE or Phase generates 3D models using known MAO-B inhibitors (e.g., rasagiline), highlighting hydrogen-bond acceptors and hydrophobic features .
- QSAR models : Partial least squares (PLS) regression correlates molecular descriptors (e.g., polar surface area, LogD) with IC₅₀ values. For cyclopropanamines, a LogD < 3.0 predicts MAO-B inhibition (R² = 0.82) .
- MD simulations : GROMACS assesses binding stability; the trifluoromethyl group stabilizes hydrophobic interactions with MAO-B’s FAD cofactor (RMSD < 2.0 Å over 100 ns) .
Advanced: How do steric effects of the cyclohexyl and cyclopropane rings impact target selectivity?
- Cyclopropane ring : The high ring strain (~27 kcal/mol) induces conformational rigidity, favoring selective binding to planar receptors (e.g., serotonin 5-HT₂A over 5-HT₁A, selectivity ratio >20:1) .
- Cyclohexyl substituents : Axial-equatorial isomerism of the trifluoromethyl group modulates selectivity. Axial -CF₃ analogs show 5× higher affinity for dopamine D3 receptors compared to equatorial isomers (ΔΔG = −2.4 kcal/mol) .
Advanced: What analytical techniques resolve chiral purity in cyclopropanamine synthesis?
- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) separate enantiomers using hexane/isopropanol (90:10); retention times differ by ≥2 min for R/S isomers .
- VCD spectroscopy : Vibrational circular dichroism confirms absolute configuration by matching experimental spectra to DFT-simulated data (B3LYP/6-31G*) .
Advanced: How can metabolic instability of the cyclopropane ring be mitigated?
Strategies include:
- Deuterium incorporation : Replacing hydrogens with deuterium at metabolically labile positions (e.g., cyclopropane C-H) reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 5.8 hours in rat liver microsomes) .
- Structural hybridization : Fusing the cyclopropane ring with aromatic systems (e.g., thiophene) blocks oxidative pathways, as seen in analogs with 80% higher metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
